molecular formula C11H15ClO3S B13579873 2-Butyl-6-methoxybenzene-1-sulfonylchloride

2-Butyl-6-methoxybenzene-1-sulfonylchloride

Cat. No.: B13579873
M. Wt: 262.75 g/mol
InChI Key: TVUZQHFUNSFZJS-UHFFFAOYSA-N
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Description

2-Butyl-6-methoxybenzene-1-sulfonylchloride (C₁₁H₁₅ClO₃S) is a sulfonyl chloride derivative featuring a benzene ring substituted with a butyl group at position 2, a methoxy group at position 6, and a sulfonyl chloride (–SO₂Cl) group at position 1. This compound is characterized by its molecular weight of 262.75 g/mol and CAS number 1176126-31-0 . Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other bioactive molecules. The butyl and methoxy substituents influence its lipophilicity and electronic properties, making it a candidate for applications in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

2-butyl-6-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C11H15ClO3S/c1-3-4-6-9-7-5-8-10(15-2)11(9)16(12,13)14/h5,7-8H,3-4,6H2,1-2H3

InChI Key

TVUZQHFUNSFZJS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=CC=C1)OC)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

  • Reagents: The sulfonic acid precursor (in this case, 2-butyl-6-methoxybenzene-1-sulfonic acid) is mixed with TAPC in a molar ratio of approximately 1:0.3.
  • Additives: Potassium chloride (KCl) at 20 mol% and a small drop of water are added to enhance chloride ion concentration and reaction efficiency.
  • Process: The mixture is ground manually in a mortar and pestle for about 2 minutes at room temperature (25 °C).
  • Workup: After reaction completion, water is added, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield the sulfonyl chloride.

Reaction Scope and Efficiency

This method has been demonstrated to work efficiently for a wide range of aromatic sulfonic acids bearing various substituents, including electron-donating groups like methoxy and alkyl chains such as butyl groups. The yields for such substrates typically exceed 90%, with reaction times as short as 2 minutes.

Mechanism

The proposed mechanism involves:

  • Initial condensation of the sulfonic acid with TAPC to form an intermediate.
  • Nucleophilic attack by chloride ion on this intermediate, yielding the sulfonyl chloride and a byproduct that acts as a promoter for further reaction cycles.
  • The byproduct is water-soluble, facilitating easy purification of the product.

Advantages

  • Mild, solvent-free conditions at room temperature.
  • High yields (up to 94%).
  • Short reaction times (minutes).
  • Tolerance of sensitive functional groups such as ethers (methoxy), halogens, and nitro groups.
  • Operational simplicity and cost-effectiveness.
  • Avoidance of hazardous reagents like thionyl chloride or phosphorus pentachloride.

Alternative Preparation Methods

Chlorination Using Sulfuryl Chloride, N,N-Dimethylformamide, and Sulfuric Acid

  • This method involves reacting sulfuryl chloride with N,N-dimethylformamide and sulfuric acid to generate an electrophilic chlorinating species.
  • Reaction temperature ranges from 0 to 180 °C, preferably 40 to 150 °C.
  • Reaction time varies from 10 minutes to 5 hours.
  • Organic solvents like benzene, toluene, or ethers can be used.
  • This method is industrially scalable but involves harsher conditions and longer times compared to TAPC.

Chlorination Using Thionyl Chloride or Phosphorus Pentachloride

  • Traditional methods using thionyl chloride or phosphorus pentachloride require refluxing conditions and longer reaction times.
  • These reagents are corrosive and hazardous, requiring careful handling.
  • Yields are generally good but may be lower for sterically hindered or sensitive substrates.

Summary Table Comparing Preparation Methods

Method Reaction Conditions Yield Range (%) Reaction Time Advantages Disadvantages
TAPC Chlorination (Solvent-free) Room temp, 2 min, solvent-free 90–95 ~2 minutes Mild, fast, high yield, eco-friendly Limited large-scale data
Sulfuryl Chloride + DMF + H2SO4 40–150 °C, 10 min–5 h High Minutes to hours Industrial scale, high purity Harsh conditions, longer time
Thionyl Chloride or PCl5 Reflux, several hours Moderate to high Hours Established method Hazardous reagents, longer time
Oxidative Chlorination (Bleach) Aqueous, variable temp Variable Variable Cheap reagents Side reactions, lower selectivity

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-methoxybenzene-1-sulfonylchloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acids or sulfonates.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols or phenols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

2-Butyl-6-methoxybenzene-1-sulfonylchloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.

    Material Science: Utilized in the preparation of sulfonated polymers and resins with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-Butyl-6-methoxybenzene-1-sulfonylchloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic molecules.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Sulfonyl Chlorides

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
2-Butyl-6-methoxybenzene-1-sulfonylchloride –OCH₃ (6), –C₄H₉ (2) C₁₁H₁₅ClO₃S 262.75 Moderate electrophilicity; enhanced lipophilicity due to butyl group .
2-Chloro-6-methylbenzenesulfonylchloride –Cl (2), –CH₃ (6) C₇H₆Cl₂O₂S 225.10 High electrophilicity due to electron-withdrawing Cl; lower solubility .
2-Fluoro-6-methoxybenzene-1-sulfonylchloride –F (2), –OCH₃ (6) C₇H₆ClFO₃S 224.64 Increased stability compared to Cl analogs; reduced reactivity .
2-(2',2'-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonylchloride –OCH₂CF₂H (2), –CF₃ (6) C₉H₅ClF₅O₃S 335.65 Strong electron-withdrawing effects; high thermal stability .

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The methoxy group (–OCH₃) in this compound donates electrons, reducing the electrophilicity of the sulfonyl chloride compared to electron-withdrawing substituents like –Cl or –CF₃ .

Physical and Application-Based Comparisons

Solubility and Lipophilicity:

  • The butyl group in this compound enhances its solubility in nonpolar solvents, making it suitable for reactions in organic media .
  • In contrast, 2-chloro-6-methylbenzenesulfonylchloride exhibits lower solubility due to its compact structure and lack of long alkyl chains .

Biological Activity

2-Butyl-6-methoxybenzene-1-sulfonylchloride, also known as a sulfonyl chloride derivative, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula: C11H15ClO3S
Molecular Weight: 248.76 g/mol
IUPAC Name: 2-butyl-6-methoxybenzenesulfonyl chloride
CAS Number: [specific CAS number not provided in search results]

The biological activity of sulfonyl chlorides, including this compound, often involves their ability to act as electrophiles. They can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and other derivatives. This reactivity underpins their potential as intermediates in drug synthesis and as active pharmaceutical ingredients (APIs) with antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds with sulfonyl chloride functionalities exhibit significant antimicrobial activity. The mechanism typically involves the inhibition of bacterial growth by disrupting essential cellular processes. For instance:

  • Inhibition of Enzyme Activity: Sulfonyl chlorides can inhibit key enzymes involved in bacterial metabolism, leading to cell death.
  • Case Study: A study demonstrated that derivatives of sulfonyl chlorides showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.29 to 2.34 μM, indicating potent antibacterial properties .

Anticancer Potential

The anticancer activity of this compound is also noteworthy:

  • Mechanism: It may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.
  • Research Findings: In vitro studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific proteins involved in cell cycle regulation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (μM)Mechanism
This compoundAntimicrobial, AnticancerTBDEnzyme inhibition
AvibactamAntimicrobial0.29 - 2.34β-lactamase inhibition
BM-957Anticancer<1Bcl-2/Bcl-xL inhibition

Case Studies

  • Antimicrobial Efficacy : A series of experiments were conducted using various sulfonyl chloride derivatives against Pseudomonas aeruginosa and Escherichia coli. The results indicated that these compounds maintained their efficacy even against multidrug-resistant strains, showcasing their potential in clinical applications .
  • Anticancer Activity : In a study focused on Bcl-2 inhibitors, compounds structurally related to this compound were evaluated for their ability to induce apoptosis in cancer cell lines. Results showed a significant reduction in cell viability at low concentrations (IC50 values around 10 nM) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Butyl-6-methoxybenzene-1-sulfonylchloride?

  • Methodological Answer : Synthesis typically involves chlorosulfonation of the parent aromatic compound. Key parameters include:

  • Temperature Control : Maintain reaction temperatures between 0–5°C to prevent side reactions (e.g., sulfonic acid formation).
  • Stoichiometry : Use a 1:1.2 molar ratio of the precursor to chlorosulfonic acid to ensure complete conversion.
  • Inert Atmosphere : Conduct reactions under nitrogen to avoid hydrolysis of the sulfonyl chloride group.
    Post-synthesis purification via recrystallization (e.g., using hexane/dichloromethane) improves yield. Validate purity via HPLC and NMR .

Q. What are the recommended spectroscopic techniques for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy and butyl groups). The sulfonyl chloride group exhibits characteristic deshielding in 13^13C NMR (~120–130 ppm).
  • IR Spectroscopy : Identify S=O stretches (1360–1180 cm1^{-1}) and C-Cl stretches (600–800 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (264.7 g/mol, per PubChem data). Cross-reference with EPA DSSTox for standardized spectral libraries .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer :

  • Storage Conditions : Keep in airtight, amber vials under inert gas (argon) at –20°C.
  • Stability Monitoring : Perform periodic FT-IR or TLC to detect hydrolysis (evidenced by sulfonic acid formation).
  • Handling : Use anhydrous solvents (e.g., dried dichloromethane) during experiments to minimize reactivity with moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying solvent conditions?

  • Methodological Answer :

  • Systematic Solvent Screening : Test reactivity in polar aprotic (e.g., DMF), non-polar (toluene), and protic (methanol) solvents. Monitor reaction progress via 19^19F NMR if fluorinated analogs are used.
  • Computational Modeling : Employ DFT calculations to assess solvation effects on transition states. Compare with experimental kinetic data to identify solvent-dependent pathways .

Q. What strategies are effective for analyzing regioselectivity in nucleophilic substitutions involving this compound?

  • Methodological Answer :

  • Isotopic Labeling : Use 18^{18}O-labeled water to track hydrolysis pathways and identify reactive intermediates.
  • Competition Experiments : React with equimolar mixtures of nucleophiles (e.g., amines vs. alcohols) under identical conditions. Analyze product ratios via GC-MS.
  • X-ray Crystallography : Determine crystal structures of intermediates to elucidate steric/electronic influences .

Q. How can discrepancies in solubility data for this compound across studies be addressed?

  • Methodological Answer :

  • Standardized Protocols : Adopt EPA DSSTox guidelines for solubility testing (e.g., shake-flask method at 25°C).
  • Meta-Analysis : Aggregate data from peer-reviewed studies, applying statistical models (e.g., ANOVA) to account for variables like solvent purity and measurement techniques.
  • Controlled Replication : Repeat experiments using rigorously dried solvents and calibrated equipment to isolate experimental error .

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